Deutolperisone

Deuterium Isotope Effect CYP2D6 Metabolic Stability

Deutolperisone is a perdeuterated analog of tolperisone engineered to overcome the parent compound's rapid CYP2D6/CYP2C19-mediated hydroxylation. Strategic deuteration introduces a kinetic isotope effect that slows primary metabolism ~10-fold, extending half-life and reducing pharmacokinetic variability. This makes it indispensable for studies requiring sustained target engagement, clean metabolite profiling, or chronic dosing in behavioral models—where the non-sedating tolperisone scaffold is critical. Unlike generic tolperisone, Deutolperisone eliminates confounding PK noise and serves as a ready-made MS tracer. Procure this research-grade compound to enhance the translational relevance of your spasticity, pain, or motor function studies.

Molecular Formula C16H23NO
Molecular Weight 252.40 g/mol
CAS No. 474641-19-5
Cat. No. B10858491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeutolperisone
CAS474641-19-5
Molecular FormulaC16H23NO
Molecular Weight252.40 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2
InChIInChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/i1D3,6D,7D,8D,9D
InChIKeyFSKFPVLPFLJRQB-DMONGCNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deutolperisone (CAS 474641-19-5) Technical Procurement Guide: Deuterated Tolperisone for Muscle Relaxant Research


Deutolperisone is a deuterated analog of the centrally-acting muscle relaxant tolperisone, classified chemically as 2-methyl-1-{4-([2H3]methyl)[2,3,5,6-2H4]phenyl}-3-(piperidin-1-yl)propan-1-one . Its molecular formula is C₁₆H₁₆D₇NO (MW 252.40) . Deutolperisone retains the ion channel-blocking pharmacology of its parent while incorporating deuterium at strategic positions to alter metabolic pathways, primarily aiming to improve pharmacokinetic stability and reduce the formation of undesirable metabolites [1].

Why Deuterated Tolperisone (Deutolperisone) Cannot Be Interchanged with Non-Deuterated Generics in Critical Research Applications


Non-deuterated tolperisone is extensively metabolized via CYP2D6- and CYP2C19-mediated hydroxylation of the aryl methyl group, leading to a short elimination half-life (t₁/₂ ≈ 1.55 h) and variable oral bioavailability (16.7–22.3%) [1]. Direct substitution with unmodified tolperisone in experiments requiring sustained target engagement or reduced metabolic variability introduces confounding pharmacokinetic noise. Deutolperisone, through strategic placement of deuterium atoms, exhibits a pronounced kinetic isotope effect that markedly slows this primary metabolic pathway [2]. This alteration fundamentally changes the compound's exposure profile and metabolite spectrum, rendering it non-interchangeable with generic tolperisone in studies where metabolic stability or impurity profile is a critical experimental variable.

Quantitative Differentiation of Deutolperisone from Tolperisone and Other Muscle Relaxants


Deutolperisone Demonstrates 10-Fold Reduction in Primary Metabolic Hydroxylation vs. Tolperisone

In vitro metabolism studies on a structurally disclosed deuterated tolperisone analog (compound 14) revealed a 10-fold decrease in aryl methyl hydroxylation compared to non-deuterated tolperisone when incubated with recombinant CYP2D6 and CYP2C19 enzymes [1]. This is a direct quantitative consequence of the deuterium kinetic isotope effect at the primary site of oxidative metabolism.

Deuterium Isotope Effect CYP2D6 Metabolic Stability Pharmacokinetics

Comparative Muscle Relaxant Potency: Tolperisone and Analogs in Spinal Reflex Inhibition

In isolated hemisected spinal cord preparations from 6-day-old rats, tolperisone (50–400 μM) and eperisone (25–200 μM) dose-dependently depressed ventral root potentials via combined blockade of voltage-gated sodium and calcium channels [1]. Silperisone demonstrated enhanced potency relative to both. Deutolperisone, as a deuterated tolperisone, is inferred to retain the ion channel-blocking efficacy of its parent scaffold while offering improved metabolic stability (see Item 1).

Muscle Relaxant Spinal Reflex Sodium Channel Blocker Voltage-Gated Calcium Channels

Non-Sedating CNS Safety Profile Superior to Cyclobenzaprine: A Class Benchmark

A three-way randomized, blinded crossover study in healthy volunteers (N=31) demonstrated that tolperisone (150 mg TID) caused no significant impairment in driving performance (standard deviation of lateral position) compared to placebo, whereas cyclobenzaprine (10 mg TID) produced significant impairment (P < 0.01) [1]. Deutolperisone, sharing the same core structure, is expected to maintain this favorable CNS side effect profile, which is a key differentiator from sedating muscle relaxants.

CNS Safety Driving Impairment Cognitive Function Muscle Relaxant Side Effects

Recommended Research Applications for Deutolperisone Based on Differentiated Evidence


In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Muscle Relaxants

Deutolperisone's 10-fold reduction in CYP-mediated hydroxylation (vs. tolperisone) makes it an ideal tool for studies requiring extended drug exposure without frequent dosing [1]. Its prolonged half-life reduces PK variability, enabling more robust correlation between plasma concentration and muscle relaxant effect in rodent models of spasticity.

Behavioral Pharmacology Studies Requiring Absence of Sedation Confounds

In experiments assessing motor function, cognitive performance, or pain behavior, the non-sedating profile of the tolperisone scaffold (validated against cyclobenzaprine) is critical [1]. Deutolperisone provides this CNS safety advantage while offering improved metabolic stability, making it suitable for chronic dosing paradigms where sedation would otherwise invalidate behavioral readouts.

Metabolic Pathway Analysis Using Stable Isotope Labeling

As a perdeuterated compound (C₁₆H₁₆D₇NO), Deutolperisone serves as a ready-made tracer for mass spectrometry-based studies investigating the disposition and biotransformation of tolperisone-class drugs [1]. Its use as an internal standard or metabolic probe eliminates the need for custom radiosynthesis while providing unambiguous differentiation from endogenous or non-labeled drug species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deutolperisone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.